Wisanine

Description

Current Scope and Significance of Wisanine Research within Natural Product Chemistry

Current research on this compound largely focuses on its identification, characterization, and inclusion in broader studies of Piper alkaloids. It is recognized as a major constituent of the amide alkaloids found in the roots of Piper guineense. ijltet.org this compound is a 2-methoxy derivative of 1-piperoylpiperidine. ijltet.org Studies in natural product chemistry often involve the isolation and structural elucidation of such compounds from plant sources. The significance of this compound research within this field stems from its contribution to the understanding of the chemical diversity within the Piper genus and the potential for discovering bioactive compounds from these plants. researchgate.net Research also explores the synthesis of natural products like this compound, which can provide pathways for obtaining these compounds for further study and potential application. africaresearchconnects.com The field of natural product research encompasses the isolation, purification, structure elucidation, synthesis, and bioactivity of chemical compounds found in nature. univ-lr.fr

Historical Context of this compound Isolation and Initial Characterization Studies

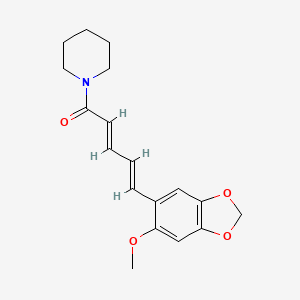

This compound was first isolated from the roots of Piper guineense. colab.ws Initial characterization studies involved determining its chemical structure. This compound was identified as N-piperidyl-5-(2-methoxy-4,5-methylenedioxyphenyl)-trans-2-trans-4-pentadienamide. colab.ws Another related alkaloid, wisanidine, was also isolated alongside this compound from the petroleum extract of Piper guineense roots. colab.ws Early research also involved the synthesis of isomeric forms of this compound, such as the (1Z,3E)- and (1Z,3Z)-isomers, and their characterization using spectroscopic data. colab.ws The structure of this compound was also reported as the alkaloid 2-methoxypiperine. wikipedia.orgresearchgate.net A study published in 1981 detailed the structure of this compound, confirming its molecular formula as C₁₈H₂₁NO₄ and providing crystallographic data such as space group, unit cell dimensions, and calculated density. researchgate.net The molecular dimensions and conformation were found to be similar to those of 1-piperoylpiperidine (piperine). researchgate.net

Table 1 provides a summary of key historical characterization data for this compound.

| Property | Value | Source Plant |

| Molecular Formula | C₁₈H₂₁NO₄ researchgate.netnih.govuni.lu | Piper guineense colab.wsresearchgate.netnih.gov |

| IUPAC Name | (2E,4E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one nih.gov | Piper guineense colab.wsresearchgate.netnih.gov |

| PubChem CID | 6441085 nih.govuni.luwikidata.orgnih.gov | Piper guineense colab.wsresearchgate.netnih.gov |

| CAS Number | 61756-56-7 nih.govwikidata.org | Piper guineense colab.wsresearchgate.netnih.gov |

| Molar Mass | 315.4 g/mol nih.gov or 315.14705815 Da nih.govuni.lu | Piper guineense colab.wsresearchgate.netnih.gov |

Major Unanswered Questions and Future Directions in this compound Chemical Biology and Synthesis

Despite the historical isolation and characterization of this compound, several areas within its chemical biology and synthesis warrant further investigation. While some biological properties have been explored, a comprehensive understanding of its mechanism of action at a molecular level remains an area for future research in chemical biology. Chemical biology often involves using chemical tools to probe biological processes and address gaps in biological knowledge. nih.govcnio.es The precise biological targets and pathways influenced by this compound require further elucidation.

In terms of synthesis, while some synthetic approaches for this compound and its isomers have been reported, the development of more efficient, sustainable, or stereoselective synthetic routes could be a future direction. africaresearchconnects.comcolab.ws Challenges in chemical synthesis often involve achieving desired yields, purity, and stereochemistry, especially for complex natural products. news-medical.net Exploring novel synthetic methodologies could facilitate access to this compound and its analogues for broader biological evaluation. news-medical.net Furthermore, investigating the biosynthesis of this compound within the Piper plant could reveal enzymatic pathways that could potentially be leveraged for biotechnological production. researchgate.netu-toyama.ac.jp The potential for developing new molecules or approaches based on the this compound structure for specific biological applications is also a relevant future direction in chemical biology research. nih.gov

Table 2 outlines some of the major unanswered questions and potential future research directions.

| Research Area | Unanswered Questions | Future Directions |

| Chemical Biology | Precise molecular targets and mechanisms of action? Comprehensive biological profile? | Elucidating specific protein or pathway interactions; exploring a wider range of potential biological activities. nih.govcnio.esox.ac.uk |

| Synthesis | More efficient, sustainable, or stereoselective synthetic routes? | Developing novel synthetic methodologies; exploring biocatalytic or flow chemistry approaches. news-medical.netnews-medical.net |

| Biosynthesis | Enzymatic steps and genetic regulation of this compound production in Piper species? | Identifying key enzymes; exploring metabolic engineering for production. researchgate.netu-toyama.ac.jp |

| Structure-Activity | Relationship between structural modifications and biological activity? | Synthesizing and evaluating analogues of this compound to identify key structural features for activity. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61756-56-7 |

|---|---|

Molecular Formula |

C18H21NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2E,4E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C18H21NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3/b7-3+,8-4+ |

InChI Key |

NCSVIEQJHMEYFR-FCXRPNKRSA-N |

SMILES |

COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2 |

Isomeric SMILES |

COC1=CC2=C(C=C1/C=C/C=C/C(=O)N3CCCCC3)OCO2 |

Canonical SMILES |

COC1=CC2=C(C=C1C=CC=CC(=O)N3CCCCC3)OCO2 |

Synonyms |

wisanine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Wisanine

Total Synthesis Strategies for Wisanine

The total synthesis of a complex natural product is a significant undertaking in organic chemistry. It involves the complete construction of the molecule from simple, commercially available starting materials. The strategies employed are often a testament to the creativity and precision of modern synthetic chemistry.

Asymmetric Synthesis Approaches to Enantiopure this compound

Many biologically active natural products are chiral, meaning they exist as one of two non-superimposable mirror images, or enantiomers. Asymmetric synthesis focuses on the selective production of a single enantiomer, which is crucial as different enantiomers can have vastly different biological activities. nih.gov The synthesis of enantiomerically pure compounds is essential to reduce potential toxicity and side effects associated with the inactive enantiomer. nih.gov

Key approaches in asymmetric synthesis include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to build the target molecule.

Chiral Auxiliaries: A temporary chiral group is attached to an achiral substrate to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an organocatalyst) is used to convert a large amount of achiral starting material into a chiral product with high enantiomeric excess.

For a hypothetical molecule like this compound, an asymmetric approach would be critical to ensure the correct three-dimensional arrangement of atoms, which is intrinsically linked to its biological function. For instance, the asymmetric synthesis of montanine-type alkaloids has been achieved using a copper-catalyzed [3 + 2] annulation reaction to control the stereochemistry. rsc.org

Convergent and Divergent Synthetic Routes

| Synthetic Strategy Comparison |

| Linear Synthesis: A → B → C → D → Product |

| Convergent Synthesis: A → B; C → D; B + D → Product |

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of structurally related target molecules. wikipedia.orgresearchgate.net This strategy is particularly powerful for creating a library of analogues of a natural product for structure-activity relationship (SAR) studies. nih.gov By applying different sets of reactions to a late-stage, pluripotent intermediate, chemists can efficiently generate diverse compounds. researchgate.net The synthesis of 11 different withanolides from a common intermediate is a recent example of a successful divergent approach. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional organic chemistry. nih.gov Enzymes are highly selective catalysts that can perform complex transformations under mild reaction conditions, often with exceptional stereo- and regioselectivity that is difficult to achieve with conventional chemical reagents. nih.gov

This methodology can be applied in several ways:

Enzymatic Resolution: An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Enzymatic Desymmetrization: An enzyme acts on a symmetrical molecule to create a chiral product.

Enzyme-Catalyzed Reactions: Specific enzymatic reactions, such as oxidations, reductions, or carbon-carbon bond formations, are incorporated as key steps in a synthetic sequence. chemistryviews.org

Semisynthesis Routes for this compound Analogues

Semisynthesis, or partial synthesis, is a strategy that starts with an abundant, structurally complex natural product and chemically modifies it to produce the desired target molecule, particularly one that is difficult to obtain from natural sources or by total synthesis.

This approach is highly valuable for producing analogues of a natural product for biological evaluation. For instance, the semisynthesis of (−)-veragranine A was achieved in 11 steps from the readily available steroid dehydroepiandrosterone. nih.gov This route also enabled the creation of novel synthetic analogues that were evaluated for their potential in treating arthritic pain. nih.gov Similarly, analogues of secologanin, a complex iridoid terpene, were generated via semisynthesis by modifying the vinyl and ester functional groups using cross-metathesis and transesterification. researchgate.net

For a hypothetical this compound, if a structurally related and more abundant natural product existed, a semisynthetic route would be an efficient way to produce analogues for studying its biological activity.

Design and Synthesis of this compound Derivatives and Chemical Probes

Derivatives of a natural product are often synthesized to explore its biological mechanism, improve its potency, or reduce its toxicity. Chemical probes are specialized derivatives designed as tools to investigate biological systems. nih.gov

Structure-Directed Derivatization for Mechanistic Probes

Structure-directed derivatization involves designing and synthesizing analogues with specific modifications intended to probe the interaction between the molecule and its biological target. These modifications can include:

Affinity Labels: These probes contain a reactive group that forms a covalent bond with the biological target, allowing for its identification and characterization.

Photoaffinity Labels: These probes are chemically inert until activated by light, at which point they form a covalent bond with the target. This allows for more precise control over the labeling process.

Fluorescent Probes: A fluorescent tag is attached to the molecule to allow for its visualization within cells or tissues, helping to determine its localization and track its movement.

The synthesis of these probes is often a modular process where a binding scaffold, a reactive or reporter group, and a linker are combined. nih.gov These tools are invaluable for identifying the molecular targets of a bioactive compound and elucidating its mechanism of action. nih.gov

Combinatorial Chemistry Approaches to this compound Analogues

While specific research on the application of combinatorial chemistry to the synthesis of this compound analogues is not extensively documented in publicly available literature, the principles of this powerful synthetic strategy can be applied to this scaffold, drawing parallels from work on its stereoisomer, piperine (B192125), and other natural products. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened for desired biological activities. fiveable.menih.govwikipedia.org This approach is particularly valuable in drug discovery for exploring the structure-activity relationships of a lead compound like this compound.

The core principle of combinatorial synthesis involves systematically combining a set of chemical building blocks in various combinations to generate a large and diverse library of molecules. wikipedia.org For a this compound scaffold, this could be achieved by modifying different parts of the molecule. Key areas for diversification on the this compound structure include the piperidine (B6355638) ring, the unsaturated acyl chain, and the benzodioxole moiety.

A hypothetical combinatorial approach to generating this compound analogues could involve the following strategies:

Modification of the Piperidine Ring: The piperidine ring of this compound can be substituted with a variety of building blocks. For instance, different amines could be used in the final step of the synthesis in place of piperidine, leading to a diverse set of amides. This strategy has been employed in the synthesis of piperine derivatives.

Variation of the Acyl Chain: The length and functionality of the acyl chain can be altered. By using different unsaturated carboxylic acids, analogues with varying degrees of unsaturation, different chain lengths, and the introduction of various functional groups could be synthesized.

Substitution on the Benzodioxole Ring: The aromatic benzodioxole ring presents another point for diversification. Analogues could be prepared using starting materials with different substitution patterns on this ring, introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

The power of combinatorial chemistry lies in its ability to generate vast numbers of compounds from a small number of starting materials. For example, by combining 10 different amines, 10 different acyl chains, and 5 different benzodioxole precursors, a library of 10 x 10 x 5 = 500 distinct this compound analogues could theoretically be synthesized.

Data Table: Hypothetical Combinatorial Library of this compound Analogues

| Library Component | Building Block Examples | Number of Variants |

| Amine (Piperidine replacement) | Morpholine, Piperazine, Pyrrolidine, N-methylpiperazine | 4 |

| Acyl Chain Precursor | Sorbic acid, Cinnamic acid, Crotonic acid | 3 |

| Benzodioxole Precursor | Piperonylic acid, 6-Nitropiperonylic acid | 2 |

| Total Possible Analogues | 24 |

This table illustrates a simplified example of how a small library of this compound analogues could be constructed using combinatorial principles.

The synthesis of such libraries can be performed using solid-phase or solution-phase techniques. fiveable.me Solid-phase synthesis, where molecules are built on a polymer support, is particularly amenable to automation and high-throughput synthesis, further accelerating the generation of large compound libraries. wikipedia.org

Once a library of this compound analogues has been synthesized, it can be subjected to high-throughput screening to identify compounds with interesting biological activities. nih.gov This combination of rapid synthesis and efficient screening is a cornerstone of modern drug discovery and could be a powerful tool for exploring the therapeutic potential of the this compound scaffold.

Biosynthetic Pathways and Regulation of Wisanine

Proposed Biosynthetic Precursors and Intermediates for Wisanine

The biosynthesis of this compound is hypothesized to commence with precursors from two primary metabolic pathways: the phenylpropanoid pathway for the aromatic acyl group and the L-lysine pathway for the piperidine (B6355638) ring.

Phenylpropanoid Pathway Derived Precursors:

The aromatic component of this compound, 5-(6-methoxy-1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is believed to originate from the amino acid L-phenylalanine . Through the general phenylpropanoid pathway, L-phenylalanine is converted into a series of intermediates. Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are involved in the initial steps to produce p-coumaroyl-CoA. eco-vector.comnih.gov

Subsequent enzymatic reactions, including hydroxylations, methoxylations, and the formation of a methylenedioxy bridge, are proposed to modify the p-coumaroyl-CoA intermediate. The formation of the characteristic methylenedioxy bridge from an ortho-hydroxymethoxy phenol (B47542) precursor is a critical step. mdpi.com This reaction is catalyzed by a specific type of cytochrome P450 enzyme. mdpi.comnih.gov Following these modifications, the side chain is likely extended, leading to the formation of the activated thioester, 5-(6-methoxy-1,3-benzodioxol-5-yl)penta-2,4-dienoyl-CoA . This molecule serves as the immediate precursor for the acyl moiety of this compound.

L-Lysine Derived Precursor:

The piperidine ring of this compound is derived from the amino acid L-lysine . researchgate.netscielo.br The proposed pathway involves the decarboxylation of L-lysine by lysine (B10760008) decarboxylase to yield cadaverine (B124047). researchgate.netresearchgate.net Cadaverine then undergoes oxidative deamination, catalyzed by a copper amine oxidase, to form 5-aminopentanal, which spontaneously cyclizes to Δ¹-piperideine. researchgate.net The final step in the formation of the piperidine ring is the reduction of Δ¹-piperideine to piperidine . researchgate.net

The table below summarizes the proposed precursors and key intermediates in the biosynthesis of this compound.

| Pathway | Precursor | Key Intermediates |

| Phenylpropanoid Pathway | L-Phenylalanine | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA, 5-(6-methoxy-1,3-benzodioxol-5-yl)penta-2,4-dienoyl-CoA |

| Amino Acid Metabolism | L-Lysine | Cadaverine, 5-Aminopentanal, Δ¹-Piperideine, Piperidine |

Enzymology of Key Biosynthetic Steps in this compound Production

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, the enzymology can be inferred from studies on analogous pathways, particularly that of piperine (B192125).

Key Enzymes in the Acyl Moiety Biosynthesis:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to cinnamic acid. eco-vector.com

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. eco-vector.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. eco-vector.com

Hydroxylases and O-Methyltransferases (OMTs): A series of these enzymes are proposed to act on the aromatic ring to introduce hydroxyl and methoxy (B1213986) groups.

Methylenedioxy Bridge-Forming Enzyme (Cytochrome P450): A key enzyme, likely belonging to the CYP719 family of cytochrome P450s, is responsible for the formation of the methylenedioxy bridge from an ortho-hydroxymethoxy-substituted phenylpropanoid intermediate. mdpi.comnih.gov

Piperoyl-CoA Ligase (hypothetical wisanoyl-CoA ligase): An enzyme that would activate the final carboxylic acid intermediate to its CoA ester, making it ready for condensation with piperidine.

Key Enzymes in the Piperidine Moiety Biosynthesis:

Lysine Decarboxylase (LDC): This enzyme catalyzes the decarboxylation of L-lysine to form cadaverine. researchgate.netresearchgate.net

Copper Amine Oxidase (CAO): This enzyme is responsible for the oxidative deamination of cadaverine to 5-aminopentanal. researchgate.net

Δ¹-Piperideine Reductase (hypothetical): An enzyme that would catalyze the reduction of the imine bond in Δ¹-piperideine to form piperidine.

Final Condensation Step:

Piperamide (B1618075) Synthase (Acyltransferase): The final step in this compound biosynthesis is proposed to be the condensation of 5-(6-methoxy-1,3-benzodioxol-5-yl)penta-2,4-dienoyl-CoA with piperidine. This reaction is likely catalyzed by an acyltransferase, similar to the piperine synthase found in Piper nigrum, which belongs to the BAHD family of acyltransferases. Some of these enzymes exhibit a degree of substrate promiscuity, suggesting a single enzyme could be responsible for the synthesis of various piper amides.

The following table outlines the proposed key enzymes and their roles in this compound biosynthesis.

| Enzyme Class | Proposed Specific Enzyme | Role in this compound Biosynthesis |

| Lyase | Phenylalanine Ammonia-Lyase (PAL) | Conversion of L-phenylalanine to cinnamic acid |

| Monooxygenase | Cinnamate 4-Hydroxylase (C4H) | Hydroxylation of cinnamic acid |

| Ligase | 4-Coumarate:CoA Ligase (4CL) | Activation of p-coumaric acid |

| Monooxygenase | Cytochrome P450 (CYP719 family) | Formation of the methylenedioxy bridge |

| Methyltransferase | O-Methyltransferase (OMT) | Addition of the methoxy group |

| Decarboxylase | Lysine Decarboxylase (LDC) | Conversion of L-lysine to cadaverine |

| Oxidase | Copper Amine Oxidase (CAO) | Oxidative deamination of cadaverine |

| Acyltransferase | Piperamide Synthase | Condensation of the acyl-CoA and piperidine |

Genetic Basis of this compound Biosynthesis in Producing Organisms

The genetic basis for this compound biosynthesis is yet to be established. However, based on the proposed biosynthetic pathway, it is anticipated that the genes encoding the necessary enzymes are present in the genome of Piper guineense and other this compound-producing plants. These genes would likely include:

Genes for the Phenylpropanoid Pathway: Genes encoding PAL, C4H, 4CL, and other enzymes involved in the early stages of the phenylpropanoid pathway are expected to be highly conserved.

Genes for Phenylpropanoid Modification: The genes encoding the specific hydroxylases, O-methyltransferases, and the crucial cytochrome P450 enzyme for methylenedioxy bridge formation would be key determinants of this compound biosynthesis. Identifying these genes through transcriptomic and genomic analyses of Piper guineense would be a significant step in understanding the genetic basis of this compound production.

Genes for Piperidine Biosynthesis: Genes encoding lysine decarboxylase and copper amine oxidase are essential for the formation of the piperidine ring.

Gene for the Final Condensation: A gene encoding a piperamide synthase (acyltransferase) would be responsible for the final assembly of the this compound molecule.

Transcriptome analysis of different tissues and developmental stages of Piper species has been a valuable tool in identifying candidate genes involved in piperamide biosynthesis. Similar approaches in Piper guineense could lead to the discovery of the specific genes responsible for this compound production.

Regulation of this compound Biosynthesis and Accumulation in Piper guineense

The regulation of this compound biosynthesis and its accumulation in Piper guineense is likely a complex process, influenced by developmental cues, environmental factors, and defense responses. While specific regulatory mechanisms for this compound are unknown, general principles of secondary metabolite regulation in plants can be applied.

The expression of genes involved in the phenylpropanoid pathway is known to be regulated by a variety of transcription factors, including those from the MYB, bHLH, and WRKY families. nih.govfrontiersin.orgnih.gov These transcription factors can be activated in response to biotic and abiotic stresses, leading to an increased production of phenylpropanoid-derived compounds, which often have defensive roles. It is plausible that the biosynthesis of this compound is similarly regulated, with its production being induced in response to herbivory or pathogen attack.

The accumulation of this compound may also be tissue-specific and developmentally regulated. In many Piper species, piper amides accumulate to higher levels in the fruits and reproductive tissues, suggesting a role in protecting the seeds. The localization of the final biosynthetic enzymes and the site of accumulation of the final product can be distinct, implying the involvement of transport mechanisms.

Further research, including transcriptomic and metabolomic studies of Piper guineense under different conditions, is necessary to unravel the specific regulatory networks that control this compound biosynthesis and accumulation.

Molecular and Cellular Mechanisms of Action of Wisanine

Identification and Validation of Wisanine's Molecular Targets

Identifying the specific molecular targets of a compound like this compound is crucial for understanding its biological actions. While direct studies on this compound's targets are developing, research on related piperidine (B6355638) alkaloids provides insights into potential interaction partners.

Protein-Ligand Interaction Studies

Protein interactions are key to the function of many bioactive compounds. Molecular docking and simulation studies have been employed for related compounds to predict binding sites and affinities with target proteins mdpi.commdpi.com. For instance, studies on guineensine (B1672439), a related amide, have investigated interactions with proteins such as the Fatty Acid Amide Transporter (FLAT) and receptors including dopamine (B1211576) transporter, 5HT2A, and sigma receptors mdpi.com. Piperine (B192125) derivatives have been studied for their interactions with proteins like acetylcholinesterase (AChE) and the SARS-CoV-2 3CLpro mdpi.com. Computational studies, including molecular docking, have been performed for both piperine and this compound to predict binding sites on target proteins researchgate.net. Conformational analysis has also been carried out to determine the most stable geometry of this compound, which can influence its interaction capabilities researchgate.net. The ability for interaction with amino acids is considered in the context of molecular conformation pjsir.org.

Nucleic Acid-Wisanine Interactions

The potential for small molecules to interact with nucleic acids is another area of investigation. This compound has been mentioned in the context of inhibiting nucleic acid and protein synthesis grafiati.com. Small molecules can bind to nucleic acids through various mechanisms, including intercalation between base pairs, groove binding, and electrostatic interactions, which can impact nucleic acid structure and function numberanalytics.com. While direct detailed studies on this compound's specific interactions with DNA or RNA are limited in the provided information, research on related compounds like piperine has shown interactions with DNA G-quadruplex structures researchgate.net.

Membrane-Wisanine Interactions

Interactions with biological membranes can also play a role in a compound's mechanism of action. This compound and other alkaloids have been suggested to potentially affect the membrane grafiati.com. In the context of antibacterial activity, this compound has been discussed among natural compounds that act as bacterial efflux pump inhibitors, mechanisms that often involve interactions with the bacterial cell membrane dntb.gov.ua. General studies on membrane-peptide or membrane-ion interactions highlight the complexity of these processes, influenced by factors such as lipid composition and the chemical properties of the interacting molecule researchgate.net.

Modulatory Effects of this compound on Enzyme Activity

This compound, like other piperidine alkaloids, has been implicated in modulating the activity of various enzymes. This enzyme modulation is a significant aspect of its potential biological effects.

Perturbations of Signal Transduction Pathways by this compound

Signal transduction pathways are fundamental to cellular communication and function, relaying signals from outside or inside the cell to trigger specific responses. Research indicates that this compound, similar to other amide alkaloids from Piper species, can modulate several key signaling cascades. isnff-jfb.comsciopen.comsciopen.com

Receptor-Mediated Signaling Modulation

While specific direct interactions of this compound with cell surface receptors are not extensively detailed in the available literature, the broader class of amide alkaloids from Piper species, which includes this compound, has been studied for their potential to influence receptor-mediated events. For instance, related compounds have shown activity in inhibiting the formation of the ICAM-1/LFA-1 complex, which is involved in cell adhesion and inflammation. mdpi.com The precise role of this compound in directly modulating receptor activity requires further dedicated investigation.

Intracellular Signaling Cascade Effects (e.g., MAPK, Akt pathways, if applicable mechanistically)

Studies on amide alkaloids from Piper species, including those mentioning this compound, highlight their impact on critical intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways. isnff-jfb.comsciopen.comsciopen.com These pathways are central to regulating diverse cellular processes including proliferation, survival, and apoptosis.

Research suggests that these compounds can downregulate pathways like NF-κB and certain MAPK pathways, while potentially enhancing others such as PI3K/Akt. isnff-jfb.comsciopen.com Specifically, anti-tumor effects of related amide alkaloids have been linked to their mediation through pathways including Src/ERK/STAT3, ERK1/2, p38 MAPK, and Akt. sciopen.com A computational study involving this compound also explored its molecular docking to a target protein, suggesting potential interactions that could influence downstream signaling events. researchgate.net Further detailed mechanistic studies are needed to fully delineate this compound's specific interactions and their precise effects on the components within these complex intracellular cascades.

Cellular Responses Elicited by this compound

The modulation of signal transduction pathways by this compound translates into observable effects on various cellular behaviors, including cell cycle progression, programmed cell death, and cellular growth dynamics.

Cell Cycle Progression Alterations

This compound has been reported to induce cell cycle arrest. scispace.com Alterations in the cell cycle can impede uncontrolled cell division, a characteristic feature of cancer. This effect is consistent with findings for other related compounds like piperlongumine (B1678438) and piperine, which have also been shown to induce cell cycle arrest in various cell lines. sciopen.comscispace.comd-nb.info

Autophagy and Apoptosis Induction/Inhibition

This compound has been indicated to induce apoptosis, potentially through mechanisms involving mitochondrial dysfunction. scispace.com Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a significant mechanism by which many therapeutic agents exert their effects. Related amide alkaloids, such as piperlongumine and piperine, have also been extensively studied for their ability to induce apoptosis through various intrinsic and extrinsic pathways, often involving caspases and modulation of proteins like BAX and BCL-2. sciopen.comscispace.comd-nb.inforesearchgate.netresearchgate.net

Autophagy, a cellular process involving the degradation and recycling of cellular components, can play complex roles in cell survival and death. This compound is present in sources that also contain compounds known to modulate autophagy. researchgate.net While direct studies on this compound's specific effects on autophagy are less detailed in the provided context, the impact of related compounds on this process suggests a potential area for further investigation into this compound's cellular mechanisms. sciopen.comd-nb.inforesearchgate.net

Cellular Differentiation and Proliferation Effects

This compound's influence on cellular proliferation has been noted in research evaluating its potential antineoplastic properties. researcher.life Inhibiting cell proliferation is a key strategy in the treatment of diseases characterized by excessive cell growth.

While the primary focus regarding differentiation in the context of this compound and related compounds often involves neuronal stem cells and the effects of piperine derivatives google.com, direct evidence of this compound inducing or inhibiting differentiation in other cell types is limited in the provided snippets. However, the broad biological activities of Piper alkaloids suggest potential for diverse cellular effects, including those on differentiation pathways, which warrants further exploration.

The reported pesticidal activity of this compound also implies effects on the viability and proliferation of target organisms' cells. d-nb.info

Table 1: Summary of Reported Cellular Effects of this compound

| Cellular Process | Reported Effect | Supporting Evidence (Based on provided snippets) |

| Cell Cycle Progression | Induction of arrest | Mentioned in the context of inducing cell cycle arrest. scispace.com |

| Apoptosis | Induction | Reported to induce apoptosis, potentially via mitochondrial dysfunction. scispace.com |

| Proliferation | Inhibition | Evaluated in studies on antineoplastic properties. researcher.life Implied by pesticidal activity. d-nb.info |

| Differentiation | Potential modulation | Mentioned in the context of related compounds and neuronal stem cell differentiation. google.com |

Table 2: Reported Modulation of Signaling Pathways by Related Amide Alkaloids (Contextual to this compound)

| Signaling Pathway | Type of Modulation (Reported for related compounds) | Supporting Evidence (Based on provided snippets) |

| MAPK pathways | Downregulation/Modulation | Reported for amide alkaloids from Piper species. isnff-jfb.comsciopen.comsciopen.com Includes ERK1/2, p38 MAPK. sciopen.com |

| Akt pathway | Enhancement/Mediation of effects | Reported for amide alkaloids from Piper species. isnff-jfb.comsciopen.comsciopen.com Part of PI3K/Akt/mTOR and STAT3/PLK1/AKT pathways. researchgate.netresearcher.life |

| NF-κB pathway | Downregulation | Reported for amide alkaloids from Piper species. isnff-jfb.comsciopen.comsciopen.com |

| PI3K pathway | Enhancement | Reported for amide alkaloids from Piper species. isnff-jfb.comsciopen.com Part of PI3K/Akt/mTOR pathway. researchgate.netresearcher.life |

Based on the search results, there is limited detailed information specifically on how the chemical compound this compound modulates cellular metabolism with the level of detail required for data tables and extensive research findings. While this compound is identified as an alkaloid found in Piper guineense uni.lu, wikidata.org, nih.gov, northwestern.edu, and its PubChem CID is 6441085 uni.lu, wikidata.org, nih.gov, nih.gov, the available literature does not provide in-depth studies focusing solely on its precise molecular and cellular mechanisms of action related to the modulation of glycolysis, oxidative phosphorylation, or fatty acid metabolism.

Mentions of this compound in the context of metabolism are scarce and generally appear in broader studies of compounds from Piper species, often alongside more extensively studied alkaloids like piperine and guineensine researchgate.net, academicjournals.org, copernicus.org. One source briefly mentions "synovial tissue metabolism" in relation to this compound within a patent context, but without providing specific data or mechanisms googleapis.com. Another lists this compound in a table related to P. guineense and mentions "Modulation of Th1/Th2 Cytokines and...", which is related to immune response rather than direct cellular metabolic pathways nih.gov.

Extensive research exists on the modulation of cellular metabolism, particularly glycolysis and oxidative phosphorylation, by various other natural compounds and in different biological contexts, such as cancer technologynetworks.com, northwestern.edu, caymanchem.com, researchgate.net, nih.gov, researchgate.net, scielo.br, academicjournals.org, nih.gov, nih.gov, nih.gov, nih.gov, vascularcell.com, copernicus.org, mdpi.com. For example, piperlongumine, another Piper alkaloid, has been shown to suppress HK2-mediated glycolysis in non-small cell lung cancer cells researchgate.net. However, these findings pertain to other compounds and cannot be attributed to this compound without specific research demonstrating similar effects.

Therefore, based on the currently available search results, it is not possible to generate a thorough, informative, and scientifically accurate article section focusing solely on the detailed molecular and cellular mechanisms of action of this compound regarding the modulation of cellular metabolism, including data tables and detailed research findings, as this specific information is not present in the provided sources.

Structure Activity Relationship Sar Studies of Wisanine Analogues

Identification of Key Pharmacophoric Elements in Wisanine for Biological Activity

Based on SAR studies of related piperamide (B1618075) alkaloids like piperine (B192125), the core structure contains several elements likely critical for the biological activity of this compound. benthamopen.com These elements typically include:

The Methylenedioxyphenyl (MDP) Ring: This aromatic moiety is a common feature in many bioactive natural products, including piperamides. benthamopen.com Its electronic and steric properties contribute to interactions with biological targets.

The Polyunsaturated Hydrocarbon Chain: A conjugated system of double bonds connects the aromatic ring to the amide linkage. benthamopen.com The length and configuration (specifically the (2E,4E) configuration in this compound nih.govuni.lu) of this chain are known to influence the activity of piperamide alkaloids, affecting factors such as lipophilicity and flexibility, which are important for target binding and membrane permeability.

The Amide Linkage: The carbonyl amide group connects the polyunsaturated chain to the piperidine (B6355638) ring. benthamopen.com This functional group can participate in hydrogen bonding interactions with biological targets.

The Piperidine Moiety: This basic heterocyclic ring is attached to the amide linkage. benthamopen.com The nature of the amine (e.g., piperidine, isobutylamide as in guineensine) significantly impacts the biological profile of piperamide alkaloids. mdpi.com

These structural fragments collectively form the pharmacophore, the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.gov

Impact of Stereochemistry on this compound's Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. researchgate.netnih.govnih.gov While specific data on the stereochemical impact within this compound itself is not detailed in the provided results, the importance of stereochemistry in related chiral natural compounds and drugs is emphasized. researchgate.netnih.govnih.gov this compound possesses (2E,4E) double bond configurations in its polyunsaturated chain. nih.govuni.lu The E (entgegen) configuration around these double bonds dictates the geometry of the linker between the methylenedioxyphenyl ring and the amide group. Changes in the configuration (e.g., to Z) would significantly alter the molecule's shape and potentially its ability to interact with a binding site. For chiral molecules, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological profiles, including potency, efficacy, metabolism, and transport, due to specific interactions with chiral biological targets like proteins. researchgate.netnih.govnih.gov Studies on other compound classes have shown that stereoselective uptake or distinct interactions with biological targets can lead to significant differences in activity between isomers. nih.govnih.gov This principle would likely extend to any potential chiral centers or geometric isomers within this compound analogues.

Conformational Analysis and Flexible Docking in SAR Elucidation

Conformational analysis studies the possible three-dimensional shapes (conformations) that a molecule can adopt by rotation around single bonds. researchgate.net Flexible molecules like this compound, with rotatable bonds in their polyunsaturated chain and the piperidine ring, can exist in multiple conformations. The biologically active conformation is often the one that best fits the binding site of its target. scielo.org.co

Preclinical in Vitro and in Vivo Mechanistic Investigative Models for Wisanine Research

Development and Application of In Vitro Cellular Assays for Wisanine

In vitro cellular assays are fundamental tools in the early stages of preclinical research to assess the direct effects of a compound on various cell types and cellular processes technologynetworks.com. These assays offer a controlled environment to investigate the cellular and molecular mechanisms of this compound.

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a widely used approach in drug discovery that enables the rapid testing of large libraries of compounds against a specific biological target or a cellular phenotype evotec.comvirologyresearchservices.comlabmanager.combmglabtech.com. In the context of this compound research, HTS methodologies can be applied to identify potential molecular targets that this compound interacts with. This involves developing miniaturized biochemical, cellular, or phenotypic assays suitable for automated screening in multi-well plate formats (e.g., 96-, 384-, or 1536-well plates) virologyresearchservices.combmglabtech.combiocompare.comnuvisan.com.

The HTS process typically involves assay preparation, a pilot screen, a primary screen of the compound library to identify "hits," and secondary screening to confirm and validate these hits labmanager.com. Detection methods often rely on fluorescence measurements, providing a rapid readout of compound activity relative to controls labmanager.com. While HTS is effective for quickly identifying compounds that show activity, further studies are required to confirm the precise molecular target and mechanism of action bmglabtech.comresearchgate.net.

Phenotypic Screening Approaches for Cellular Effects

Phenotypic screening is a drug discovery strategy that identifies compounds based on their ability to induce a desired change in a cell or organism's observable characteristics (phenotype), without necessarily knowing the specific molecular target beforehand technologynetworks.combiocompare.com. This approach is valuable for investigating the broader cellular effects of this compound.

In vitro phenotypic screening involves testing this compound on cultured cells to evaluate its impact on various cellular functions, morphology, or viability technologynetworks.com. This can include assessing changes in cell proliferation, migration, differentiation, apoptosis, or the activation of specific signaling pathways technologynetworks.comresearchgate.net. Phenotypic screening can utilize traditional 2D monolayer cultures or more physiologically relevant 3D models like organoids and spheroids technologynetworks.com. Cellular imaging techniques, including high-content screening (HCS), are often integrated into phenotypic screening to capture multiparametric data at the single-cell level, providing detailed information about cellular responses to this compound exposure biocompare.comnih.gov. This allows for the identification of compounds that affect pathophysiology in a target-agnostic manner biocompare.com.

Mechanistic Investigations of this compound in Organotypic Culture Models

Organotypic culture models, such as organotypic slice cultures, offer a more complex and physiologically relevant in vitro system compared to traditional 2D cell cultures nih.govnih.gov. These models maintain the intricate cellular architecture and interactions present in native tissues, including the tumor microenvironment in cancer research nih.gov.

For this compound research, organotypic cultures can be utilized to investigate its mechanistic effects within a more complex tissue context. This allows for the study of how this compound interacts with different cell types within a tissue, the extracellular matrix, and the signaling pathways involved in tissue-level responses nih.gov. For example, in cancer research, organotypic models can be used to study the cellular crosstalk in the tumor microenvironment and assess the spatially resolved drug response of tumor tissue to this compound nih.govnih.gov. Techniques such as viability monitoring, imaging, and downstream analyses like transcriptome and proteome profiling can be applied to organotypic cultures treated with this compound to gain insights into its mechanisms of action at a more integrated level nih.govnih.gov.

Advanced In Vivo Animal Models for Mechanistic Elucidation of this compound's Biological Activity

While in vitro models provide valuable insights, in vivo animal models are essential for understanding the biological activity and mechanistic effects of this compound within a whole organism google.comchemicalprobes.org. These models allow for the study of complex physiological processes, systemic distribution, and potential interactions with multiple organ systems.

Various animal models, typically rodents, are employed in preclinical research to evaluate the in vivo effects of compounds chemicalprobes.org. The choice of animal model depends on the specific biological activity or disease context being investigated for this compound. For instance, if this compound is being studied for potential neurological effects, relevant animal models for neurological conditions might be utilized google.com.

Target Engagement Studies in Animal Models

Target engagement studies in animal models are crucial for confirming that this compound reaches its intended target in vivo and interacts with it in a meaningful way chemicalprobes.org. These studies aim to demonstrate a pharmacological effect resulting from the compound binding to its target at relevant concentrations in the target tissue chemicalprobes.org.

Methods for assessing target engagement in animal models can include measuring the concentration of this compound in target tissues, evaluating the biochemical or functional consequences of target binding, or using imaging techniques to visualize compound-target interactions chemicalprobes.org. Quantitative data on the modulation of specific biomarkers that report on the activity of the intended molecular target are highly valuable as evidence of target engagement in vivo chemicalprobes.org.

Studies on Systemic Biological Responses at a Mechanistic Level (e.g., CNS effects, antibacterial mechanisms)

This compound, a piperidine-type alkaloid isolated from Piper guineense, has been the subject of preclinical investigations to understand its systemic biological effects, particularly concerning the central nervous system (CNS) and its potential antibacterial properties. uni.lujst.go.jpmdpi.com While detailed mechanistic studies specifically on this compound are still emerging, research on this compound and related piperamide (B1618075) alkaloids provides insights into potential modes of action.

Central Nervous System Effects

Studies have reported various effects of this compound on the central nervous system in preclinical models. This compound has been noted for its anti-aggressive, sedative, tranquilizing, and anticonvulsant activities. jst.go.jp Research involving the essential oil of Piper guineense, which contains this compound, has demonstrated sedative and anxiolytic-like effects in mice. jst.go.jp Although the primary compounds responsible for these effects in the essential oil were identified as R-(−)-linalool and 3,5-dimethoxytoluene, the known CNS activities of this compound were also highlighted. jst.go.jp

While direct mechanistic data for this compound's CNS effects is limited in the available literature, studies on related piperine-type amides, such as piperine (B192125), offer potential parallels for future investigation. Piperine has been reported to exhibit CNS depression and may contribute to the analeptic activity observed in pepper extracts. researchgate.netbenthamopen.com This activity is hypothesized to involve effects on nerve impulse transmission in the brain stem and interactions with various neurotransmitters, including neuropeptides like substance P, neurokinins, and calcitonin gene related peptide. benthamopen.com Additionally, neuroprotective effects linked to the NGF/Trka/Akt/GSK3β signaling pathway have been associated with amide alkaloids from Piper species, suggesting potential avenues for exploring this compound's mechanisms in the CNS. sciopen.com

The reported CNS activities of this compound are summarized in the table below:

Table 1: Reported CNS Activities of this compound

| Biological Activity | Observation/Effect | Reference |

|---|---|---|

| Anti-aggressive activity | Reported effect | jst.go.jp |

| Sedative activity | Reported effect | jst.go.jp |

| Tranquilizing activity | Reported effect | jst.go.jp |

| Anticonvulsant activity | Reported effect | jst.go.jp |

| Anxiolytic-like effect (in Piper guineense essential oil) | Observed in mice | jst.go.jp |

Antibacterial Mechanisms

This compound and other piperamide alkaloids found in Piper guineense have shown promising antibacterial effects. mdpi.com A hexane (B92381) extract rich in piperamide alkaloids from the leaves of P. guineense demonstrated growth inhibitory effects against Staphylococcus aureus and Escherichia coli. mdpi.com

Despite the observed antibacterial properties, there is a recognized need for more in-depth research to fully elucidate the specific antibacterial mechanisms of action of piperamide compounds, including this compound. mdpi.com Insights into potential mechanisms can be drawn from studies on piperine, a related alkaloid with established antibacterial activity against various bacterial strains, including multidrug-resistant ones. mdpi.comnih.gov Piperine's mechanisms against Pseudomonas aeruginosa have been reported to involve the accumulation of reactive oxygen species, alterations in cell surface hydrophobicity, and interference with quorum sensing. nih.gov These findings on related compounds suggest potential areas for investigating the antibacterial mechanisms of this compound.

Table 2: Reported Antibacterial Effects Associated with this compound and Piper guineense Extracts

| Source/Compound | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| This compound and other piperamide alkaloids from P. guineense | Various strains | Promising antibacterial effects | mdpi.com |

| Piperamide alkaloid-rich hexane leaf extract of P. guineense | Staphylococcus aureus | Growth inhibitory effect | mdpi.com |

| Piperamide alkaloid-rich hexane leaf extract of P. guineense | Escherichia coli | Growth inhibitory effect | mdpi.com |

Further studies are necessary to precisely define the molecular targets and pathways through which this compound exerts its observed CNS and antibacterial effects.

Advanced Analytical Methodologies for Wisanine Characterization and Detection in Research

Spectroscopic Techniques for Advanced Structural Analysis of Wisanine

Spectroscopy is a cornerstone for the structural analysis of molecules like this compound, offering deep insights into atomic connectivity, functional groups, and three-dimensional arrangement. mdpi.comnih.gov By examining the interaction of the molecule with electromagnetic radiation, researchers can construct a detailed molecular portrait. jchps.comnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules and the study of their dynamic behavior in solution. auremn.org.brnih.gov For this compound, ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework. researchgate.net Advanced NMR experiments, such as 2D-NMR (COSY, HSQC, HMBC), allow for the complete assignment of all proton and carbon signals, confirming the molecular constitution, including the position of the methoxy (B1213986) group on the piperidine (B6355638) ring that distinguishes it from piperine (B192125). mdpi.com

Conformational analysis, which examines the spatial arrangement of atoms, is crucial for understanding a molecule's biological interactions. nih.gov NMR parameters, specifically nuclear Overhauser effects (NOEs) and scalar coupling constants (³J), are highly sensitive to internuclear distances and dihedral angles. mdpi.com By measuring these parameters, researchers can determine the preferred conformation of the piperidine ring and the orientation around the various single bonds in the molecule's side chain. auremn.org.br Furthermore, NMR titration studies can be employed to investigate this compound's interactions with biological macromolecules, such as proteins or nucleic acids, by monitoring changes in chemical shifts upon binding. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on computational models and comparison with similar structures like piperine. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2' | - | 165.5 |

| C-3' | 7.30 | 125.4 |

| C-4' | 6.55 | 122.3 |

| C-5' | 7.45 | 142.1 |

| C-6' | 6.48 | 120.0 |

| C-7' | - | 148.2 |

| C-8' | - | 148.0 |

| O-CH₂-O | 5.95 | 101.2 |

| N-C=O | - | 165.8 |

| Piperidine C-2 | 3.55 | 67.2 |

| Piperidine C-3 | 1.60 | 25.8 |

| Piperidine C-4 | 1.55 | 24.8 |

| Piperidine C-5 | 1.65 | 26.8 |

| Piperidine C-6 | 3.60 | 43.5 |

| OCH₃ | 3.30 | 56.5 |

This is an interactive data table. You can sort and filter the data.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound. nih.govrsc.org High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), can determine the mass of this compound with extremely high accuracy, allowing for the confident calculation of its elemental formula.

In metabolic studies, MS is crucial for identifying and profiling metabolites. nih.gov When this compound is introduced into a biological system, it undergoes enzymatic transformations, leading to various metabolic products. researchgate.net Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are used to first separate the metabolites from the biological matrix and then fragment them. rsc.org The fragmentation pattern of the parent this compound ion is compared with the patterns of potential metabolites. Common metabolic transformations include hydroxylation, demethylation, and glucuronidation, each resulting in a predictable mass shift from the parent compound. By identifying these mass shifts and analyzing the fragmentation data, a comprehensive profile of this compound's metabolic fate can be constructed. researchgate.netresearchgate.net

Table 2: Potential this compound Metabolites and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Resulting m/z of [M+H]⁺ (this compound MW = 317.37) |

| Hydroxylation | +15.99 | 334.37 |

| Demethylation (piperidine methoxy) | -14.02 | 304.35 |

| Demethylenation (dioxole ring) | -12.00 | 306.37 |

| Glucuronidation | +176.03 | 494.40 |

| Sulfation | +79.96 | 398.33 |

This is an interactive data table. You can sort and filter the data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule. youtube.com These techniques measure the vibrational frequencies of bonds, which are unique to the type of bond and its chemical environment, creating a molecular "fingerprint". nih.gov

For this compound, FT-IR and Raman spectra can confirm the presence of key functional groups. core.ac.uk For instance, the characteristic stretching vibrations of the amide carbonyl (C=O), the aromatic C=C bonds, the C-O-C bonds of the methylenedioxy and methoxy groups, and the C-N bonds of the piperidine ring can all be identified. biointerfaceresearch.com Comparing the experimental vibrational frequencies with those calculated using computational methods like Density Functional Theory (DFT) can lead to a detailed assignment of the vibrational modes and confirm the molecule's optimized geometry. researchgate.netnih.gov These techniques are also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1630 - 1660 |

| Aromatic C=C | Stretch | 1580 - 1610, 1450 - 1500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C-N (Piperidine) | Stretch | 1020 - 1250 |

| C-O-C (Ether) | Stretch | 1050 - 1150 |

| =C-O-C (Aromatic Ether) | Stretch | 1230 - 1270 |

This is an interactive data table. You can sort and filter the data.

Chromatographic Separation Techniques for this compound and Its Metabolites

Chromatography is a fundamental separation science essential for isolating and purifying compounds from complex mixtures. nih.gov For the analysis of this compound and its metabolites, particularly from biological or natural product extracts, chromatographic techniques are indispensable. mdpi.com

This compound possesses a chiral center at the C-2 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. While often found as a specific enantiomer in nature, synthetic routes may produce a racemic mixture (a 50:50 mixture of both enantiomers). Since enantiomers can have different biological activities, assessing the enantiomeric purity is critical.

Chiral chromatography is the primary method for separating enantiomers. gcms.czntu.edu.sg This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). americanpharmaceuticalreview.comnih.gov The CSP is itself enantiomerically pure and interacts differently with each of the this compound enantiomers, leading to different retention times and, thus, their separation. longdom.org The development of a successful chiral separation method allows for the accurate determination of the enantiomeric excess (ee) in a sample.

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing analytes in complex matrices like biological fluids or tissues. asdlib.orgspringernature.comresearchgate.net The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides both separation of components and their structural identification. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative analysis of compounds like this compound in biological samples. longdom.org LC separates this compound and its metabolites from endogenous matrix components. The eluent from the LC column is then directed into the mass spectrometer. In tandem MS (MS/MS), a specific parent ion (e.g., the protonated molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, enabling accurate quantification even at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile compounds like this compound typically require derivatization to increase their volatility and thermal stability. While less direct than LC-MS, GC-MS can offer excellent chromatographic resolution. The sample is vaporized and separated on a GC column before entering the mass spectrometer, which provides mass spectra that can be used for identification, often by comparison to spectral libraries.

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | LC-MS/MS | GC-MS |

| Principle | Separates based on partitioning between a liquid mobile phase and a solid stationary phase. | Separates based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization often necessary for this compound. |

| Sample Preparation | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Involves extraction followed by derivatization to increase volatility. |

| Sensitivity | Generally very high, capable of detecting picogram to femtogram levels. | High sensitivity, but can be limited by derivatization efficiency and thermal degradation. |

| Primary Application | Quantitative analysis in complex biological matrices (e.g., plasma, urine), metabolite profiling. | Analysis of volatile and semi-volatile compounds; can be used for this compound after derivatization. |

This is an interactive data table. You can sort and filter the data.

Quantitative Analysis of this compound and Its Derivatives in Biological Matrices for Research Applications

The quantitative determination of this compound and its potential derivatives in biological matrices such as plasma and urine is fundamental for pharmacokinetic and metabolic studies in a research context. Although specific, validated bioanalytical methods for this compound are not extensively documented in publicly available literature, established methodologies for structurally similar alkaloids, such as piperine, provide a robust framework for the development and validation of such assays. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the predominant techniques for the quantification of small molecules in complex biological fluids due to their high sensitivity, selectivity, and specificity.

A typical bioanalytical method for this compound would involve several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The validation of such a method is crucial to ensure the reliability and reproducibility of the data and is generally performed in accordance with guidelines from regulatory bodies.

Sample Preparation

The initial step in the analysis of this compound from biological matrices is the extraction of the analyte from interfering endogenous components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a compound like this compound, a simple and rapid protein precipitation method using a solvent such as acetonitrile or methanol could be the first approach. However, for cleaner extracts and potentially lower limits of quantification, LLE or SPE might be necessary. The choice of extraction method will depend on the required sensitivity and the complexity of the matrix.

Chromatographic and Mass Spectrometric Conditions

For chromatographic separation, a reversed-phase C18 column is commonly employed for alkaloids. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure efficient ionization of the analyte. A gradient elution program is often used to achieve optimal separation from endogenous interferences and any potential metabolites.

Detection by tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard. The use of a stable isotope-labeled internal standard is preferred to compensate for any variability during sample processing and analysis.

Method Validation

A newly developed analytical method for this compound would require thorough validation to demonstrate its suitability for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage).

Hypothetical Research Findings

While specific research on this compound quantification is scarce, a hypothetical validated UPLC-MS/MS method for this compound in rat plasma could exhibit the performance characteristics detailed in the interactive table below. These values are based on typical data for the analysis of similar small molecules in biological matrices.

Interactive Data Table: Hypothetical Validation Summary for a UPLC-MS/MS Method for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL (r² = 0.998) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.6% to 7.8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -6.2% to 8.4% |

| Extraction Recovery | Consistent and reproducible | 85.2% - 92.5% |

| Matrix Effect | Within acceptable limits (typically 85-115%) | 93.1% - 104.7% |

| Freeze-Thaw Stability (3 cycles) | %Change within ±15% | -4.8% |

| Short-term Stability (4h, room temp) | %Change within ±15% | -3.1% |

| Long-term Stability (-80°C, 30 days) | %Change within ±15% | -7.5% |

This hypothetical data illustrates the expected performance of a well-developed and validated bioanalytical method for this compound, which would be essential for its application in preclinical research, such as pharmacokinetic profiling. The development of such a robust method is a prerequisite for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives.

Computational and Theoretical Approaches in Wisanine Research

Molecular Docking and Virtual Screening for Wisanine Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening, a broader application of docking, involves the rapid computational assessment of large libraries of small molecules to identify those most likely to bind to a protein target. These methods are instrumental in the early stages of drug discovery for identifying potential biological targets for a given compound.

While specific molecular docking and virtual screening studies focused solely on this compound are not extensively documented in publicly available literature, the application of these techniques can be inferred from general drug discovery principles. The process would involve:

Preparation of the this compound Structure: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software.

Target Protein Library Selection: A library of known protein targets implicated in various diseases would be compiled. The selection of these targets could be guided by the known biological activities of similar piperine (B192125) alkaloids.

Docking Simulations: this compound's structure would be docked into the active sites of the selected protein targets. The docking algorithm calculates the binding affinity, typically represented as a docking score, which estimates the strength of the interaction.

Hit Identification and Analysis: Proteins with high binding affinities for this compound are identified as potential targets. The binding mode, including the specific amino acid interactions, is then analyzed to understand the molecular basis of the interaction.

This approach allows for the high-throughput screening of numerous potential targets, prioritizing those with the highest likelihood of interaction for further experimental validation.

Quantum Chemical Calculations for this compound Reactivity and Electronic Structure

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods are crucial for elucidating the fundamental properties of this compound at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine its optimized molecular geometry. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. A conformational analysis is also performed to identify the most stable geometry of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO-LUMO analysis helps in evaluating its chemical stability and predicting its reactivity in various chemical reactions.

Table 1: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.87 |

| ELUMO | -1.98 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. For this compound, NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. This analysis helps in understanding the stability of the molecule arising from these interactions and can identify the active sites for potential anti-inflammatory activity. The study of donor-acceptor interactions within the molecule reveals the flow of electron density and the strength of various intramolecular bonds.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, once a potential protein target is identified through methods like molecular docking, MD simulations can provide a dynamic and detailed view of the this compound-target interaction.

The process involves placing the docked this compound-protein complex in a simulated physiological environment (including water molecules and ions) and calculating the forces between atoms and their subsequent movements over a specific period. This allows for the observation of:

Binding Stability: MD simulations can assess the stability of the this compound-protein complex over time. A stable interaction is indicated by the ligand remaining within the binding pocket with minimal conformational changes.

Conformational Changes: The simulation can reveal how the binding of this compound may induce conformational changes in the target protein, which can be crucial for its biological function.

Key Residue Interactions: MD simulations can highlight the most persistent and important amino acid residues involved in the interaction with this compound, providing a more accurate picture than static docking poses.

De Novo Design and Optimization of this compound Analogues through Computational Chemistry

De novo design is a computational strategy used to design novel molecules with desired properties from scratch. In the context of this compound, this approach can be used to design and optimize analogues with improved biological activity, selectivity, or pharmacokinetic properties.

The process typically involves:

Scaffold Hopping or Modification: Starting with the basic structure of this compound, computational algorithms can suggest modifications to the molecular scaffold or the substitution of various functional groups.

Property Prediction: For each newly designed analogue, computational models predict key properties such as binding affinity to a specific target, solubility, and metabolic stability.

Iterative Optimization: The design process is iterative, with the results of the property predictions used to guide further modifications, leading to the optimization of the desired characteristics.

This computational approach accelerates the discovery of novel and more effective this compound-based compounds by exploring a vast chemical space that would be impractical to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Activity and Selectivity (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to ascertain the mathematical relationships between the structural properties of a series of chemical compounds and their biological activities. nih.govnih.gov For this compound and its related analogues, QSAR studies are instrumental in predicting biological activity, optimizing lead compounds, and gaining insights into the mechanistic basis of their actions at a molecular level.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, comprehensive studies on its parent alkaloid, piperine, and various synthetic analogues provide a robust framework for understanding the structural features crucial for bioactivity. These studies allow for informed predictions about this compound's behavior and guide the design of new derivatives with enhanced activity and selectivity.

Mechanistic Insights from QSAR Studies on Piperine Analogues

Research into piperine analogues has successfully generated statistically significant QSAR models that shed light on the structural requirements for various biological activities, including antimicrobial and antiparasitic effects. nih.govufms.brdoaj.org These models identify key molecular descriptors—numerical values that characterize specific properties of a molecule—that correlate strongly with the observed biological outcomes.